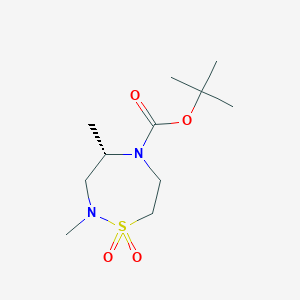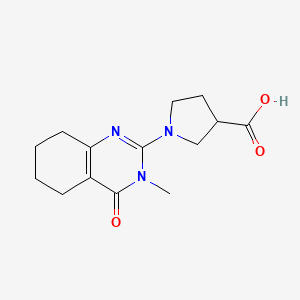
Ethyl 4-(dimethylamino)-8-ethylquinoline-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-(dimethylamino)-8-ethylquinoline-3-carboxylate is a chemical compound with a complex structure that includes a quinoline core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(dimethylamino)-8-ethylquinoline-3-carboxylate typically involves multiple steps, starting with the preparation of the quinoline core. One common method involves the condensation of aniline derivatives with β-ketoesters under acidic conditions, followed by alkylation and esterification reactions. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yields and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. These methods often utilize automated systems to control reaction parameters, such as temperature, pressure, and pH, to optimize the efficiency and consistency of the product.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 4-(dimethylamino)-8-ethylquinoline-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline core to tetrahydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions can occur at the quinoline nitrogen or the ester group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinoline esters.
Aplicaciones Científicas De Investigación
Ethyl 4-(dimethylamino)-8-ethylquinoline-3-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound can be used in the study of enzyme interactions and as a fluorescent probe in biological assays.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of Ethyl 4-(dimethylamino)-8-ethylquinoline-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline core can intercalate with DNA, affecting transcription and replication processes. Additionally, the compound’s ester group can undergo hydrolysis, releasing active metabolites that exert biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl 4-(dimethylamino)benzoate: Known for its use as a photoinitiator in UV-curing applications.
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide: Commonly used as a coupling agent in peptide synthesis.
Uniqueness
Ethyl 4-(dimethylamino)-8-ethylquinoline-3-carboxylate stands out due to its unique quinoline structure, which imparts specific chemical and biological properties not found in simpler analogs
Propiedades
Fórmula molecular |
C16H20N2O2 |
|---|---|
Peso molecular |
272.34 g/mol |
Nombre IUPAC |
ethyl 4-(dimethylamino)-8-ethylquinoline-3-carboxylate |
InChI |
InChI=1S/C16H20N2O2/c1-5-11-8-7-9-12-14(11)17-10-13(15(12)18(3)4)16(19)20-6-2/h7-10H,5-6H2,1-4H3 |
Clave InChI |
MGZNAOMEGLBQIT-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C2C(=CC=C1)C(=C(C=N2)C(=O)OCC)N(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![{3-[Butyl(methyl)sulfamoyl]phenyl}boronic acid](/img/structure/B11847283.png)
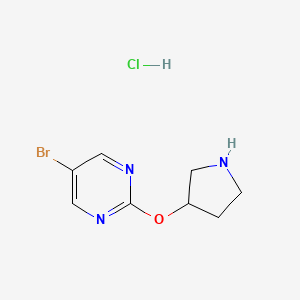


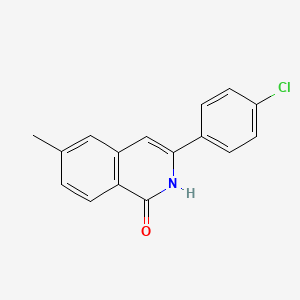
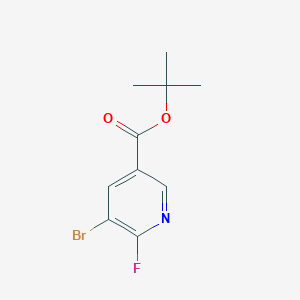
![2'-(Benzyloxy)-[1,1'-biphenyl]-3-amine](/img/structure/B11847320.png)
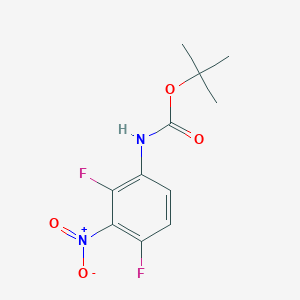
![2-Ethyl-4-hydroxy-N-[2-(1H-indol-3-yl)ethyl]butanamide](/img/structure/B11847327.png)

